molecular formula C22H27FN2O4S B12127963 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B12127963
M. Wt: 434.5 g/mol
InChI Key: SDCUKTCFDLOLLH-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dioxidotetrahydrothiophen ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the dimethylamino benzyl intermediate: This involves the reaction of dimethylamine with a benzyl halide under basic conditions.

    Synthesis of the dioxidotetrahydrothiophen ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Coupling of intermediates: The final step involves coupling the dimethylamino benzyl intermediate with the dioxidotetrahydrothiophen ring and the fluorophenoxy group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophen ring back to tetrahydrothiophene.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Tetrahydrothiophene derivatives: Formed from reduction reactions.

    Substituted fluorophenoxy compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-bromophenoxy)propanamide: Similar structure but with a bromophenoxy group instead of a fluorophenoxy group.

Uniqueness

The presence of the fluorophenoxy group in N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(29-21-10-6-18(23)7-11-21)22(26)25(20-12-13-30(27,28)15-20)14-17-4-8-19(9-5-17)24(2)3/h4-11,16,20H,12-15H2,1-3H3

InChI Key

SDCUKTCFDLOLLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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